

A Technical Guide to Dodecanedioic Acid in the Context of Plant-Derived Compounds

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Compound of Interest

Compound Name: (~2~H_20_)Dodecanedioic acid

Cat. No.: B1357188

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Introduction

Dodecanedioic acid (DDDA), a C12 α,ω -dicarboxylic acid, is a valuable chemical intermediate used in the synthesis of polymers such as nylon 6,12, polyamides, polyesters, as well as in the production of adhesives, coatings, and fragrances. While of significant industrial interest, dodecanedioic acid is not a naturally abundant component of common plant oils. Plant oils are predominantly composed of triglycerides, which are esters of glycerol and monocarboxylic fatty acids like oleic, linoleic, and palmitic acids. The natural occurrence of free dicarboxylic acids in vegetable oils is generally negligible.

This guide provides a technical overview of the synthesis of dodecanedioic acid from plant oil derivatives, the analytical methods for its quantification, and the biotechnological pathways involved in its production.

Quantitative Data: Synthesis of Dodecanedioic Acid

The production of dodecanedioic acid from plant-derived precursors is a key area of green chemistry. The following table summarizes yields from various synthetic and biotechnological methods.

Precursor (Plant-Derived)	Method	Organism/Catalyst	Yield (%)	Reference
Oleic Acid	Ozonolysis	-	~80%	[Chemical synthesis literature]
Methyl Ricinoleate	Chemical Cleavage	-	High	[Chemical synthesis literature]
Lauric Acid	Fermentation	Candida tropicalis	>60%	[Biotechnological production literature]
n-Dodecane	Fermentation	Candida tropicalis	>70%	[Biotechnological production literature]

Experimental Protocols

Synthesis of Dodecanedioic Acid via Ozonolysis of Oleic Acid

This protocol describes a common chemical method to produce DDDA from oleic acid, a major component of olive and other vegetable oils.

Materials:

- Oleic acid (high purity)
- Methanol
- Ozone generator
- Oxygen source
- Sodium sulfite

- Sulfuric acid
- Sodium hydroxide
- Organic solvent (e.g., ethyl acetate)

Procedure:

- **Esterification:** Oleic acid is first converted to its methyl ester, methyl oleate, by refluxing with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
- **Ozonolysis:** The methyl oleate is dissolved in a suitable solvent (e.g., methanol) and cooled to a low temperature (typically -78°C). Ozone gas is bubbled through the solution until the reaction is complete, indicated by the appearance of a blue color.
- **Oxidative Work-up:** The resulting ozonide is then decomposed under oxidative conditions. This is often achieved by adding hydrogen peroxide and formic acid, which cleaves the ozonide to form the corresponding carboxylic acids.
- **Hydrolysis:** The ester groups are hydrolyzed to carboxylic acids by adding a base (e.g., sodium hydroxide) and heating the mixture.
- **Acidification and Extraction:** The reaction mixture is acidified with a strong acid (e.g., sulfuric acid) to protonate the carboxylate groups. The dicarboxylic acids are then extracted into an organic solvent.
- **Purification:** The dodecanedioic acid is purified from the co-product (pelargonic acid) by recrystallization or chromatography.

Quantification of Dodecanedioic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the quantification of DDDA in a sample matrix.

Materials:

- Sample containing DDDA

- Internal standard (e.g., tetradecanedioic acid)
- Methanol
- Acetyl chloride (for esterification)
- Hexane
- Anhydrous sodium sulfate
- GC-MS system with a suitable capillary column (e.g., DB-5ms)

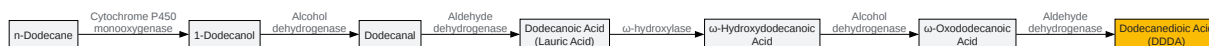
Procedure:

- Extraction: The sample is first extracted with an appropriate organic solvent to isolate the lipid fraction.
- Derivatization (Esterification): The carboxylic acid groups of DDDA are derivatized to their corresponding methyl esters to increase volatility for GC analysis. This is achieved by reacting the dried extract with a solution of acetyl chloride in methanol.
- Sample Preparation for GC-MS: The derivatized sample is then neutralized, and the methyl esters are extracted into hexane. The hexane layer is dried over anhydrous sodium sulfate.
- GC-MS Analysis: An aliquot of the final hexane solution is injected into the GC-MS.
 - Injector Temperature: 250°C
 - Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
 - Carrier Gas: Helium
 - MS Detector: Operated in scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity.
- Quantification: The concentration of DDDA is determined by comparing the peak area of its methyl ester to the peak area of the internal standard.

Signaling Pathways and Workflows

Biotechnological Production of Dodecanedioic Acid

The biotechnological production of DDDA often utilizes yeast, such as *Candida tropicalis*, which can metabolize long-chain alkanes or fatty acids via the ω -oxidation pathway.

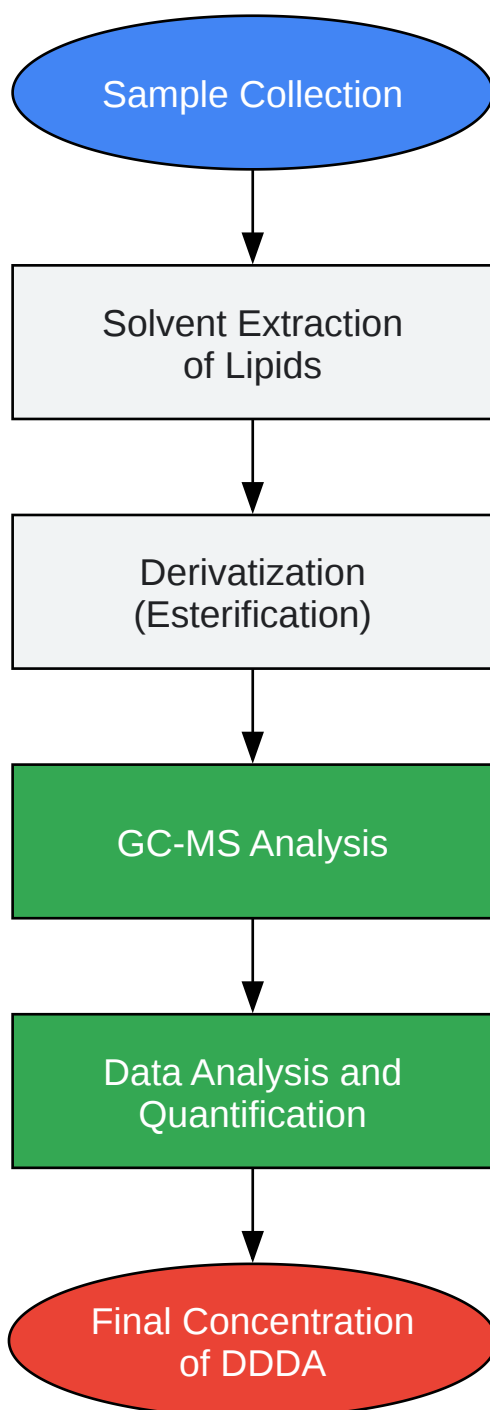


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Caption: The ω -oxidation pathway for the biosynthesis of dodecanedioic acid from n-dodecane in yeast.

Experimental Workflow for DDDA Quantification

The following diagram illustrates the general workflow for the analysis of DDDA from a sample.



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